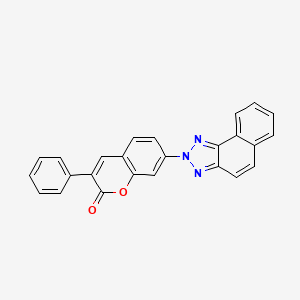

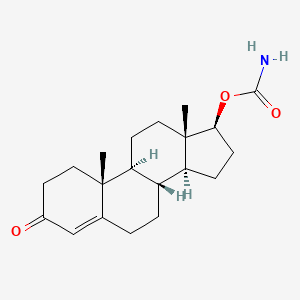

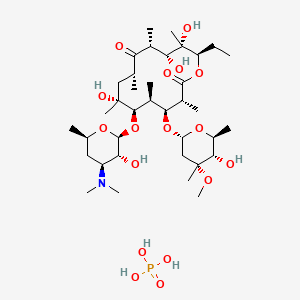

![molecular formula C30H52O4 B1219346 (1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol](/img/structure/B1219346.png)

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol is an organic compound that belongs to the class of dammarane-type tetracyclic triterpene sapogenins. It is an aglycone of ginsenosides, which are steroid glycosides found in ginseng (Panax ginseng) and notoginseng (Panax pseudoginseng) . This compound is known for its various pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol can be synthesized through microbial conversion technology. This method involves the use of microorganisms to convert ginsenosides into protopanaxtriol derivatives . Another method involves the enzymatic hydrolysis of ginsenosides Re and Rg1 using recombinant β-glucosidase. The optimal hydrolytic activity is obtained at pH 7.0 and 37°C .

Industrial Production Methods

Industrial production of protopanaxtriol involves the use of large-scale fermentation processes. For example, a 10-L fermenter can be used to produce 20(S)-protopanaxtriol from a ginsenoside mixture with high purity through enzymatic reactions .

Análisis De Reacciones Químicas

Types of Reactions

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving protopanaxtriol include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from the reactions of protopanaxtriol include its derivatives, which have been shown to possess enhanced anti-cancer and anti-inflammatory activities .

Aplicaciones Científicas De Investigación

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol has a wide range of scientific research applications:

Mecanismo De Acción

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol exerts its effects through various molecular targets and pathways. It acts as a novel PPARγ antagonist, which helps in reducing body weight, serum lipid levels, and improving insulin resistance in high-fat diet-induced obesity . Additionally, it has antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to its neuroprotective effects .

Comparación Con Compuestos Similares

(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol is unique compared to other similar compounds due to its specific pharmacological activities and molecular targets. Similar compounds include:

Protopanaxadiol: Another aglycone of ginsenosides with different pharmacological properties.

Ginsenoside Rh1: Known for its anti-cancer and neuroprotective effects.

Ginsenoside Rg3: Exhibits strong anti-tumor activity and is used in clinical treatments.

This compound stands out due to its specific mechanism of action as a PPARγ antagonist and its wide range of applications in scientific research and medicine.

Propiedades

Fórmula molecular |

C30H52O4 |

|---|---|

Peso molecular |

476.7 g/mol |

Nombre IUPAC |

(3S,5R,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |

InChI |

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28-,29+,30-/m0/s1 |

Clave InChI |

SHCBCKBYTHZQGZ-PHFGEWBZSA-N |

SMILES isomérico |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C |

SMILES canónico |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C |

Sinónimos |

20(S)-protopanaxtriol protopanaxtriol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

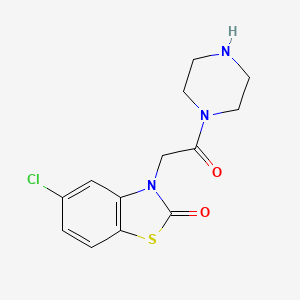

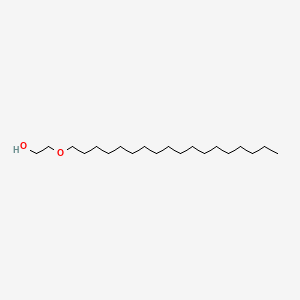

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R)-3-hydroxy-2-tetradecyloctadecanoyl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl (2R,3R)-3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1219269.png)

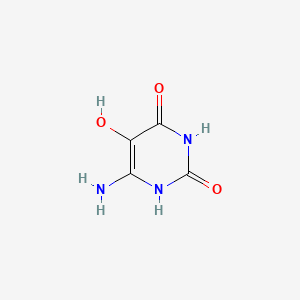

![N-[3-[2-(9H-Fluorene-9-ylmethoxycarbonyl)hydrazinocarbonyl]-4-methoxyphenyl]-2-oxoglycine](/img/structure/B1219284.png)